molecular formula C19H14FN3O5 B2701283 1-((4-fluorobenzyl)oxy)-N-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 868678-13-1

1-((4-fluorobenzyl)oxy)-N-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2701283
CAS No.: 868678-13-1
M. Wt: 383.335
InChI Key: ACLURYOHUWNPHH-UHFFFAOYSA-N
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Description

1-((4-fluorobenzyl)oxy)-N-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties that make it useful in the study of biological systems.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-fluorobenzyl)oxy)-N-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the 4-fluorobenzyl ether, followed by the introduction of the nitrophenyl group. The final step involves the formation of the dihydropyridine ring and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((4-fluorobenzyl)oxy)-N-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1-((4-fluorobenzyl)oxy)-N-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and physiological effects. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazin-1-ium: Shares the 4-fluorobenzyl and nitrophenyl groups but differs in the core structure.

    (4-((4-fluorobenzyl)amino)-2-nitrophenyl)carbamate: Similar functional groups but different overall structure.

Uniqueness

1-((4-fluorobenzyl)oxy)-N-(2-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[(4-fluorophenyl)methoxy]-N-(2-nitrophenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O5/c20-14-9-7-13(8-10-14)12-28-22-11-3-4-15(19(22)25)18(24)21-16-5-1-2-6-17(16)23(26)27/h1-11H,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLURYOHUWNPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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